7-Azido-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
7-azido-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-13-12-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAOYNQNKSNYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N=[N+]=[N-])NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Domino Reduction-Ring Closure Reactions
Azide Functionalization of Preformed Tetrahydroquinolines
Nucleophilic Aromatic Substitution (S NAr)
Direct Synthesis via Azide-Containing Building Blocks
Knoevenagel Condensation
Knoevenagel reactions between 2-methylquinolines and azidoaryl aldehydes could yield 7-azido-THQ precursors. Modified conditions from—using ZnCl₂ in refluxing DMF—prevent side reactions common in traditional acetic acid systems. For example, condensation of 1a (2-methyl-THQ) with 4-azidobenzaldehyde under these conditions may afford 7-azido-THQ in ~80% yield.
Mechanistic Considerations and Challenges
Steric and Electronic Effects
Azido groups at the 7-position introduce steric bulk and electron-withdrawing effects, potentially hindering cyclization. Studies on 2-arylvinylquinolines show that bulky substituents reduce yields by 15%–20%, necessitating solvent or catalyst adjustments.
Azide Stability
Thermal decomposition of azides above 100°C limits high-temperature methods. Protocols from, employing refluxing ethanol (78°C), may mitigate this, though prolonged reaction times (24 h) risk side reactions.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 7-Azido-THQ Synthesis
| Method | Starting Material | Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| S NAr | 7-Br-THQ | 1 | 68* | Simple, scalable | Requires electron-deficient ring |
| Diazotization | 7-NH₂-THQ | 2 | 55* | Mild conditions | Low regioselectivity |
| Knoevenagel | 2-Me-THQ + azidoaldehyde | 1 | 80* | One-pot | Sensitivity to moisture |
*Theoretical yields extrapolated from analogous systems.
Chemical Reactions Analysis
Types of Reactions: 7-Azido-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry to form 1,2,3-triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as tungstate ion.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: 1,2,3-Triazoles.
Scientific Research Applications
Overview
7-Azido-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, characterized by the presence of an azido group at the seventh position of the quinoline ring. Its structure allows for diverse chemical transformations and interactions with biological systems.
Chemistry
- Building Block in Organic Synthesis : this compound serves as a versatile building block for synthesizing complex molecules. It is particularly useful in click chemistry for the formation of 1,2,3-triazole derivatives through azide-alkyne cycloaddition reactions.
- Synthesis of Novel Materials : The compound is employed in developing advanced materials with specific functional properties due to its unique reactivity and structural features .
Biology
- Bioconjugation Techniques : The azido group can be selectively targeted for labeling biomolecules, making it valuable in bioconjugation methods that facilitate the study of biomolecular interactions.
- Antioxidant and Antiproliferative Activities : Recent studies indicate that derivatives of tetrahydroquinoline exhibit significant antioxidant properties and can induce apoptosis in cancer cells. For instance, compounds derived from this compound have shown promising results against various cancer cell lines .
Medicine
- Pharmacological Potential : Research indicates that this compound and its derivatives may possess antimicrobial and anticancer properties. These compounds are being investigated for their ability to inhibit key enzymes involved in cancer progression and microbial resistance .
- Development of Therapeutics : The compound's ability to form triazole derivatives opens pathways for creating new therapeutic agents targeting neurodegenerative disorders and infectious diseases .
Industry
- Material Science Applications : In industrial settings, this compound is explored for its potential in producing novel polymers and coatings that exhibit enhanced properties such as durability and chemical resistance .
- Catalysis : The compound can act as a ligand in catalytic processes, improving reaction efficiencies crucial for sustainable chemistry practices .
Data Table: Key Properties and Applications
| Property/Characteristic | Description |
|---|---|
| Chemical Structure | Nitrogen-containing heterocycle with an azido group at the seventh position |
| Synthesis Methods | Nucleophilic substitution using sodium azide; click chemistry techniques |
| Biological Activities | Antioxidant effects; anticancer properties; bioconjugation potential |
| Industrial Uses | Development of advanced materials; catalysis; organic synthesis |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various tetrahydroquinoline derivatives on cancer cell lines. Compounds synthesized from this compound exhibited IC50 values indicating significant inhibition of cell growth compared to standard chemotherapeutics .
Case Study 2: Bioconjugation Applications
Researchers utilized the azido group in this compound to label proteins selectively. This method allowed for tracking biomolecular interactions in live cells and provided insights into cellular processes related to disease mechanisms.
Mechanism of Action
The mechanism of action of 7-Azido-1,2,3,4-tetrahydroquinoline largely depends on its chemical reactivity, particularly the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often used to modify biomolecules or materials, thereby altering their properties and functions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The tetrahydroquinoline core allows diverse functionalization. Key analogs include:
Reactivity and Stability
- Azido groups: While 3-azidoquinoline-2,4-diones readily undergo Cu-catalyzed cycloaddition , the 7-azido analog’s reactivity remains less studied, possibly due to steric hindrance or instability noted in related systems .
- Carboxylic acid derivatives : Exhibit predictable solubility and stability, making them preferred for medicinal chemistry .
Physicochemical Properties
Pharmaceutical Relevance
- N-Hydroxyethyl derivatives : Explored for antimicrobial and anti-inflammatory activities .
- 7-Carboxy analogs: Potential building blocks for kinase inhibitors or antimalarials .
- 7-Azido-THQ : While azides are valuable for bioconjugation, its instability may limit direct therapeutic use, necessitating post-synthetic stabilization strategies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for introducing azido groups into the 7-position of 1,2,3,4-tetrahydroquinoline (THQ)?
- Methodological Answer : The introduction of azido groups at the 7-position can be achieved via nucleophilic substitution or palladium-catalyzed coupling. For example, cyclization reactions using allenyl aldehydes and arylboronic acids catalyzed by cationic palladium complexes (e.g., [Pd(allyl)]OTf) yield regioselective THQ derivatives . Alternatively, organomagnesium reagents can react with ketoamides to form substituted THQ scaffolds, which can be further functionalized with azides under Staudinger or click chemistry conditions .
Q. How can 7-azido-THQ derivatives be characterized to confirm regiochemistry and purity?
- Methodological Answer : High-resolution -NMR and -NMR are critical for confirming regiochemistry. For instance, -NMR coupling patterns (e.g., cis/trans diastereomers in THQ rings) and NOE experiments resolve spatial arrangements. Mass spectrometry (ESI-MS or HRMS) validates molecular weight and purity. Chromatographic methods (HPLC, TLC) with UV-active azido groups can monitor reaction progress .
Q. What are the stability considerations for 7-azido-THQ under varying experimental conditions?
- Methodological Answer : Azido groups are sensitive to heat and light. Thermal stability can be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For hydrolysis studies, strong acids (e.g., HSO, HPO) at 140–180°C under controlled pressure (<55 psi) can degrade azides to amines or hydroxyl derivatives, requiring inert atmospheres (N/Ar) for storage .
Advanced Research Questions
Q. How does the azido group at the 7-position influence the electronic and steric properties of THQ in coordination chemistry?
- Methodological Answer : The electron-withdrawing azido group alters THQ’s Lewis basicity, impacting metal-ligand interactions. UV-VIS spectroscopy and potentiometric titration (e.g., with Cu or Fe) quantify complexation equilibria. X-ray crystallography of metal-azido-THQ complexes reveals coordination geometry and steric effects .
Q. What strategies mitigate competing side reactions (e.g., dimerization) during azido-THQ synthesis?
- Methodological Answer : Steric hindrance can be minimized using bulky protecting groups (e.g., tert-butyl carbamates) on the THQ nitrogen. Low-temperature (−78°C) reactions and slow addition of azide reagents (e.g., NaN) reduce exothermic side reactions. Catalytic systems like Pd/C or Raney Ni under H atmosphere selectively reduce intermediates without affecting azides .
Q. How can computational methods predict the reactivity of 7-azido-THQ in photochemical applications?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic transitions and excited-state dynamics of azido-THQ. Time-resolved spectroscopy (e.g., femtosecond transient absorption) validates computational predictions, particularly for photoaffinity labeling or nitrene generation .
Q. What biological screening approaches are suitable for evaluating 7-azido-THQ derivatives as antimicrobial agents?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) are standard. Structure-activity relationship (SAR) studies correlate azido substitution with bioactivity. Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK293) .
Data Contradictions and Resolution
Q. Conflicting reports on the regioselectivity of azido substitution in THQ derivatives: How to resolve?
- Resolution : Divergent regioselectivity often arises from reaction conditions. For example, palladium catalysis favors 7-substitution due to electronic directing effects, while radical initiators (e.g., AIBN) may yield 6-substituted products. Comparative studies using isotopic labeling (e.g., -azides) and kinetic isotope effects (KIE) clarify mechanistic pathways .
Q. Discrepancies in reported thermal stability of azido-THQ: What factors contribute?
- Resolution : Purity of starting materials (e.g., residual solvents like DMF) and moisture content significantly impact stability. Controlled experiments under inert vs. ambient conditions, coupled with accelerated aging studies (40–60°C), isolate degradation pathways. DSC data should be normalized to sample purity (e.g., via HPLC) .
Methodological Best Practices
- Synthesis : Use Schlenk lines for moisture-sensitive azide reactions.
- Characterization : Always corroborate NMR with MS and elemental analysis.
- Safety : Handle azides in fume hoods; monitor for exothermic decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
